Rothindin chemical structure and molecular properties
Rothindin chemical structure and molecular properties
Rothindin (Pseudobaptigenin 7-O-β-D-glucoside): Chemical Structure, Synthesis, and Pharmacological Profiling
Executive Summary
Rothindin (CID 3085261), chemically identified as pseudobaptigenin 7-O-β-D-glucoside, is a highly bioactive naturally occurring isoflavone glycoside. Originally isolated from Rothia indica Linn, it is also highly concentrated in Trifolium resupinatum (clover), Pueraria lobata (kudzu), and combinatorial extracts of Zea mays (corn silk) and Jasminum sambac. Recent in silico and in vitro investigations have highlighted its therapeutic potential, particularly as a potent modulator of Glucose Transporter 4 (GLUT4) in glycemic control and as a DNA topoisomerase II poison in oncology. This technical guide provides a rigorous examination of Rothindin’s molecular properties, optimized extraction and synthesis protocols, and mechanistic pharmacology.
Chemical Structure and Molecular Properties
Rothindin consists of an isoflavonoid core (pseudobaptigenin) conjugated with a β-D-glucopyranose moiety at the C-7 position. The presence of the bulky, hydrophilic glucose moiety significantly alters its pharmacokinetic profile compared to its aglycone counterpart, enhancing aqueous solubility while modulating its membrane permeability.
Table 1: Physicochemical and Pharmacokinetic Properties of Rothindin
| Property | Value |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Molecular Formula | C22H20O10 |
| Molecular Weight | 444.4 g/mol |
| XLogP3 (Lipophilicity) | 0.8 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 10 |
| Topological Polar Surface Area | 144 Ų |
Data derived from PubChem computational profiling [1].
Chemical Synthesis: Phase-Transfer Catalyzed Glycosylation
Historically, the chemical synthesis of isoflavone-O-glucosides like Rothindin suffered from extremely low yields (5–48%) due to base-catalyzed C-ring cleavage and anomeric hydrolysis when using traditional aqueous KOH/acetone systems. To circumvent this, a modified phase-transfer catalyzed (PTC) process must be employed.
Causality in Experimental Design: The use of anhydrous potassium carbonate (K₂CO₃) in a dimethylformamide (DMF)/acetone solvent mixture prevents the hydrolytic cleavage of the sensitive isoflavone C-ring. Dodecyltrimethylammonium bromide (DTMAB) acts as the phase-transfer catalyst, facilitating the nucleophilic attack of the 7-hydroxyl group of pseudobaptigenin on the anomeric carbon of α-acetylbromoglucose [2].
Step-by-Step Synthesis Protocol:
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Glycosylation: Dissolve pseudobaptigenin (aglycone) and α-acetylbromoglucose in a 3:2 (v/v) mixture of DMF/acetone.
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Catalysis: Add anhydrous K₂CO₃ and DTMAB. Reflux the mixture under continuous stirring for 5 hours.
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Isolation of Intermediate: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography (ethyl acetate:petroleum ether 1:2 v/v) to yield the 7-O-β-D-acetyl-glucoside isoflavone intermediate (approx. 80% yield).
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Deacetylation: Dissolve the intermediate in absolute methanol. Add anhydrous zinc acetate (Zn(OAc)₂) and reflux for 7 hours to selectively remove the acetyl protecting groups.
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Purification: Filter the cooled mixture through a cation exchange resin, evaporate the solvent under vacuum, and purify via flash chromatography (CHCl₃:MeOH 12:1 v/v) to obtain pure Rothindin (approx. 92% yield).
Phase-transfer catalyzed synthesis of Rothindin avoiding C-ring cleavage.
Extraction and Analytical Quantification
For researchers isolating Rothindin from natural matrices (e.g., Zea mays silk or Trifolium resupinatum), maintaining the integrity of the glycosidic bond during extraction is paramount.
Causality in Experimental Design: A binary solvent system of methanol and water (85:15, v/v) is utilized. Methanol disrupts the cellular matrix and solubilizes the polyphenolic core, while the 15% aqueous fraction ensures the solvation of the polar glucoside moiety. Controlled sonication at 60°C enhances mass transfer without inducing thermal degradation of the glycosidic bond [3].
Step-by-Step Extraction and LC-MS/MS Protocol:
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Biomass Preparation: Homogenize raw biomass into a fine powder to maximize surface area.
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Maceration & Sonication: Suspend 3 g of powder in 85:15 MeOH:H₂O (1:4 material-to-solvent ratio). Macerate for 24 hours at room temperature, followed by sonication in a water bath shaker at 60°C for 1.5 hours.
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Concentration: Filter the extract and concentrate using a rotary flash evaporator at 60°C.
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Sample Preparation: Dissolve 10 mg of the concentrated extract in 10 mL absolute methanol. Filter through a 0.22 µm PTFE membrane.
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UPLC-MS/MS Analysis: Inject a 5 µL aliquot into a QToF UPLC-MS/MS system (Positive ESI mode). Utilize an Acquity C18 column (1.8 µm; 2.1×150 mm) with a gradient of water/formic acid and acetonitrile/formic acid.
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Identification: Identify Rothindin via its precursor ion [M+H]⁺ at m/z 445 and characteristic product ion at m/z 283 (corresponding to the loss of the 162 Da glucose moiety).
Workflow for the extraction and LC-MS/MS identification of Rothindin.
Pharmacological Mechanisms and Molecular Docking
5.1 Antidiabetic Potential via GLUT4 Modulation Recent in silico molecular docking simulations have identified Rothindin as a high-affinity ligand for Glucose Transporter 4 (GLUT4). In combinatorial extracts of corn silk and jasmine, Rothindin exhibited the highest binding affinity for the GLUT4 target, with a binding energy (ΔG) of -9.9 kcal/mol [3]. By binding to GLUT4, Rothindin is hypothesized to facilitate the translocation of GLUT4 vesicles to the plasma membrane, enhancing cellular glucose uptake independently of insulin signaling.
5.2 DNA Topoisomerase II Poisoning Beyond metabolic regulation, glucosylated isoflavones like Rothindin act as DNA topoisomerase II poisons. Unlike catalytic inhibitors that merely block enzyme function, topoisomerase poisons stabilize the transient cleavable complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, converting the enzyme into a physiological toxin that induces double-strand breaks and subsequent apoptosis in rapidly dividing malignant cells [4].
References
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Title: Rothindin | C22H20O10 | CID 3085261 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: An Improved Phase Transfer Catalyzed Synthetic Method for Ononin and Rothindin Source: Synthetic Communications (Taylor & Francis) URL: [Link]
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Title: Phytochemical evaluation and antidiabetic potential (In silico) of corn silk (Zea mays L.) and jasmine (Jasminum sambac) Source: Jurnal Poltekkes Kemenkes Aceh URL: [Link]
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Title: Glucosylated Isoflavones as DNA Topoisomerase II Poisons Source: Journal of Enzyme Inhibition (ResearchGate) URL: [Link]
